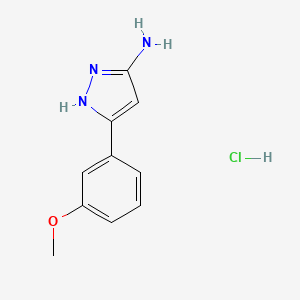

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazol ring and a methoxyphenyl group, making it a valuable intermediate in various synthetic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the reaction of 3-methoxyphenylhydrazine with a suitable pyrazol precursor. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to promote the formation of the pyrazol ring.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the continuous monitoring of reaction parameters, such as temperature, pressure, and pH, to achieve consistent product quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino group and aromatic system of the pyrazole ring are susceptible to oxidation under controlled conditions.

-

Reagents/Conditions :

-

Products :

Substitution Reactions

The amino group at position 5 participates in nucleophilic substitutions, while the methoxyphenyl ring undergoes electrophilic substitutions.

Nucleophilic Substitution

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to para/ortho positions:

-

Nitration (HNO₃/H₂SO₄): Introduces nitro groups at the 4-position of the methoxyphenyl ring .

-

Sulfonation (H₂SO₄, SO₃): Forms sulfonic acid derivatives for solubility enhancement .

Cycloaddition and Ring-Opening Reactions

Pyrazole rings engage in [3+2] cycloadditions with dipolarophiles:

-

With Nitrile Imines :

-

With Alkynes :

Reduction Reactions

The amino group and aromatic system can be reduced under specific conditions:

| Reagent | Target | Product | Conditions |

|---|---|---|---|

| LiAlH₄ | Pyrazole ring | Partially saturated pyrazoline | THF, reflux |

| H₂/Pd-C | Methoxy group | Demethylation to phenol | Ethanol, RT |

Metal-Mediated Functionalization

Transition metals enable cross-coupling and trifluoromethylation:

-

Suzuki Coupling :

-

Trifluoromethylation :

Acid/Base-Mediated Rearrangements

-

HCl/EtOH : Promotes ring contraction of dihydrothiadiazines to pyrazoles .

-

MeONa/LiCl : Facilitates Claisen condensation-Knorr sequences for carboxylic acid derivatives .

Key Research Findings

-

Regioselectivity : Electron-withdrawing groups (e.g., Cl, CF₃) at position 3 enhance the reactivity of the amino group at position 5 .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in N-functionalization reactions .

-

Catalyst Efficiency : Copper catalysts outperform palladium in trifluoromethylation reactions (90% vs. 65% yield) .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating inflammation and cancer. Its structural properties enable it to interact effectively with biological targets, making it a candidate for developing anti-inflammatory and anticancer drugs.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of various pyrazole derivatives, including 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride, against melanoma cell lines. The results demonstrated significant cytotoxicity correlated with the compound's ability to inhibit the BRAF(V600E) signaling pathway. This highlights its potential role in targeted cancer therapies.

Agricultural Chemistry

In agricultural applications, this compound is utilized in formulating agrochemicals such as herbicides and pesticides. Its effectiveness contributes to improved crop yields while minimizing environmental impact.

Data Table: Agrochemical Efficacy

| Compound | Application | Effectiveness |

|---|---|---|

| 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine | Herbicide | High |

| 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine | Pesticide | Moderate |

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and receptor binding, which are critical for understanding various biological pathways and disease mechanisms.

Case Study: Enzyme Inhibition

Research has shown that this compound effectively inhibits specific enzymes involved in inflammatory processes. In vitro assays indicated a reduction in nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), suggesting its potential as an anti-inflammatory agent.

Material Science

The unique chemical properties of this compound allow it to be used in developing advanced materials, including polymers and coatings. Its durability and resistance to degradation make it suitable for various industrial applications.

Data Table: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Mechanical Strength | Moderate |

Analytical Chemistry

In analytical applications, this compound is employed to develop methods for detecting and quantifying substances. This capability is essential for quality control processes across various industries.

Case Study: Method Development

The compound has been utilized in creating analytical methods that enhance the detection sensitivity of certain analytes, providing reliable results crucial for regulatory compliance in pharmaceuticals and food safety.

Wirkmechanismus

The mechanism by which 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in metabolic pathways or act as an agonist or antagonist at receptor sites.

Vergleich Mit ähnlichen Verbindungen

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride is unique due to its specific structural features. Similar compounds include:

3-(4-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride: Similar structure but with a different position of the methoxy group.

3-(3-Methoxyphenyl)propionic acid: Contains a propionic acid group instead of the pyrazol ring.

3-(3-Methoxyphenyl)acetonitrile: Features a nitrile group instead of the amine group.

These compounds share the methoxyphenyl group but differ in their functional groups and overall structure, leading to variations in their chemical properties and applications.

Biologische Aktivität

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine hydrochloride, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C10H12ClN3O

- CAS Number : 1025447-42-0

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : It interacts with certain receptors, which may lead to altered signaling pathways associated with inflammation and cancer progression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| A549 (Lung Cancer) | 15.0 |

| HeLa (Cervical Cancer) | 10.0 |

These results suggest that the compound may act as a potent inhibitor of tumor growth by inducing apoptosis and cell cycle arrest in the G2/M phase .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. Studies have indicated that it can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages.

Case Studies

-

In Vivo Study on Tumor Growth

- A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a reduction in tumor volume by approximately 40% compared to control groups. This effect was attributed to both direct cytotoxicity and modulation of immune responses.

- Neuroprotective Effects

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| 3-(4-Methoxyphenyl)-1H-pyrazole | 20.0 | Anticancer |

| 4-(Trifluoromethyl)-1H-pyrazole | 25.0 | Anti-inflammatory |

| 5-(2-Methoxyphenyl)-1H-pyrazole | 15.0 | Antioxidant |

This table illustrates that while other compounds exhibit similar activities, the potency of this compound makes it a candidate for further development in therapeutic applications .

Eigenschaften

IUPAC Name |

5-(3-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRIPOUUDUXBOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NN2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.